molecular formula C19H21FN2O3 B5750033 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B5750033
M. Wt: 344.4 g/mol
InChI Key: DFEKFBIDDRXUSD-UHFFFAOYSA-N
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Description

1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine, also known as FMP, is a compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor antagonist and a dopamine receptor partial agonist. This dual activity may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to affect various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of certain receptors such as the 5-HT1A receptor and the D2 receptor. These effects may contribute to its therapeutic potential in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for certain receptors. This allows for more specific and targeted studies. However, one limitation is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine and its effects on neurotransmitters and receptors in the brain.
2. Clinical trials are needed to determine the safety and efficacy of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in the treatment of various diseases.
3. Studies are needed to determine the potential use of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in combination with other drugs for enhanced therapeutic effects.
4. Further studies are needed to investigate the potential use of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is a compound that has shown promising results in preclinical studies for its potential use in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and its potential use in clinical settings.

Synthesis Methods

The synthesis of 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified through column chromatography to obtain pure 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine.

Scientific Research Applications

1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential use in the treatment of various diseases such as depression, anxiety, and schizophrenia. In preclinical studies, 1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has shown to have anxiolytic and antidepressant effects. It has also been shown to have antipsychotic properties in animal models of schizophrenia.

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-24-16-8-6-15(7-9-16)21-10-12-22(13-11-21)19(23)14-25-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEKFBIDDRXUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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